![molecular formula C6H12O6 B1212315 2-deoxy-D-gluconic acid CAS No. 3442-69-1](/img/structure/B1212315.png)
2-deoxy-D-gluconic acid
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Overview
Description
2-deoxy-D-gluconic acid is a derivative of D-gluconic acid lacking the 2-hydroxy group. It is a conjugate acid of a 2-deoxy-D-gluconate.
Scientific Research Applications
Enzymatic Synthesis from D-Glucosamine D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) was synthesized enzymatically from D-glucosamine through air oxidation. This synthesis approach is significant for producing components of bacterial lipopolysaccharides and chiral synthons on a multigram scale (F. Pezzotti, H. Thérisod, & M. Thérisod, 2005).
Catalytic Synthesis on Active Charcoal-Supported Pd-Bi Catalysts The oxidation of D-glucosamine to D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) using molecular oxygen on active charcoal-supported Pd-Bi catalysts demonstrated a good yield. This method is relevant for producing components of bacterial lipopolysaccharides, sweeteners, condiments, and chiral synthons (Gu Wen-xiu & Xia Wen-shui, 2006).
Bacterial Metabolism of Uronic Acids Research on Escherichia coli revealed the formation of 2-keto-3-deoxy-D-gluconic acid as an intermediate in the metabolism of D-glucuronic and D-galacturonic acids. This study provided insights into the enzymatic processes involved in bacterial uronic acid metabolism (M. A. Cynkin & G. Ashwell, 1960).
Oxidation Studies with Chromium A study on the kinetics and mechanism of oxidation of 2-deoxy-D-glucose by chromium compounds yielding 2-deoxy-D-gluconic acid provided insights into the redox reactions involving CrVI and CrV. This research contributes to understanding the complex chemistry of chromium oxidation processes (S. Signorella et al., 1996).
Fermentation Production Research has been conducted on the fermentation production of 2-Keto-D-gluconic acid (2KGA), a precursor in manufacturing food antioxidants such as sodium erythorbate. This includes studies on biosynthesis pathways, strain breeding, and fermentation technology (Liu Zhong-bing, 2008).
Enhanced Production by Gene Overexpression Studies have focused on enhancing the production of 2-keto-D-gluconic acid by overexpressing genes in Gluconobacter oxydans. This approach significantly improved productivity and yield, demonstrating the potential for biotechnological optimization in industrial applications (Kefei Li et al., 2016).
properties
CAS RN |
3442-69-1 |
---|---|
Product Name |
2-deoxy-D-gluconic acid |
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6+/m1/s1 |
InChI Key |
PALQXFMLVVWXFD-KODRXGBYSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
SMILES |
C(C(C(C(CO)O)O)O)C(=O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)C(=O)O |
synonyms |
2-deoxy-D-gluconate 2-deoxy-D-gluconic acid 2-deoxygluconic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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